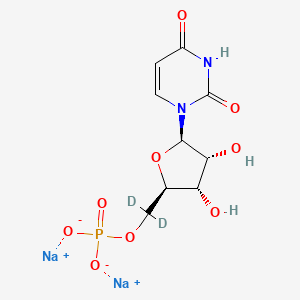
Ganodermacetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ganodermacetal involves the isolation of the compound from the fruiting bodies of Ganoderma amboinense. The process typically includes extraction with organic solvents followed by chromatographic purification techniques to isolate the pure compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from Ganoderma amboinense, which limits its availability and scalability for industrial applications .
化学反应分析
Types of Reactions: Ganodermacetal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce additional oxygen functionalities into the this compound molecule.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Major Products Formed:
科学研究应用
作用机制
The mechanism of action of ganodermacetal involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound targets specific proteins and enzymes involved in cellular processes, including cyclin-dependent kinase-2 (CDK2) and general control non-derepressible 5 (GCN5).
Pathways Involved: The compound affects pathways related to histone acetylation and the mitotic cell cycle, leading to its potential anti-cancer effects.
相似化合物的比较
Ganodermacetal is unique among lanostane triterpenes due to its high degree of oxidation and specific biological activities. Similar compounds include:
Ganoderic Acids: These are also triterpenes isolated from Ganoderma species, known for their anti-inflammatory and anti-cancer properties.
Lucidenic Acids: Another group of triterpenes from Ganoderma species, with notable anti-oxidant and anti-tumor activities.
Uniqueness: this compound stands out due to its significant toxicity to brine shrimp larvae and its potential for targeted anti-cancer therapy .
属性
分子式 |
C33H50O7 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC 名称 |
(2R,6R)-6-[(1S,3R,5S,8S,12R,13R,15S,20R)-5-hydroxy-4,4,8,12,17,17,20-heptamethyl-10-oxo-16,18-dioxapentacyclo[10.6.2.03,8.09,19.015,20]icos-9(19)-en-13-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C33H50O7/c1-17(12-19(34)13-18(2)28(37)38)20-14-25-33(9)27-22(39-30(5,6)40-25)15-23-29(3,4)24(36)10-11-31(23,7)26(27)21(35)16-32(20,33)8/h17-18,20,22-25,36H,10-16H2,1-9H3,(H,37,38)/t17-,18-,20-,22+,23+,24+,25+,31+,32-,33+/m1/s1 |
InChI 键 |
NLLJZGSUSJANTN-JVRPBZTDSA-N |
手性 SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@H]2[C@@]3([C@@]1(CC(=O)C4=C3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC(O2)(C)C)C)C |
规范 SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC2C3(C1(CC(=O)C4=C3C(CC5C4(CCC(C5(C)C)O)C)OC(O2)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)





![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)


